
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as QPPT, is a chemical compound with potential applications in scientific research. QPPT is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to act as a dopamine transporter blocker, sigma-1 receptor agonist, and monoamine oxidase inhibitor. These actions may contribute to 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have anxiolytic effects in animal studies. Additionally, 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potential use in scientific research. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown activity against various targets, making it a potentially useful tool for studying the mechanisms of various neurological and psychiatric disorders. However, one limitation of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its limited availability. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that may be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone research. One potential direction is the development of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone derivatives with improved activity and selectivity. Another direction is the study of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential therapeutic effects.
Méthodes De Synthèse
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-quinolinecarboxylic acid with pyrrolidine and thiophene-3-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using chromatography techniques. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has potential applications in scientific research. It has been shown to have activity against various targets, including the dopamine transporter, sigma-1 receptor, and monoamine oxidase. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-14-7-10-24-13-14)21-9-6-16(12-21)23-17-5-1-3-15-4-2-8-20-19(15)17/h1-5,7-8,10,13,16H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEANTLRYXCLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

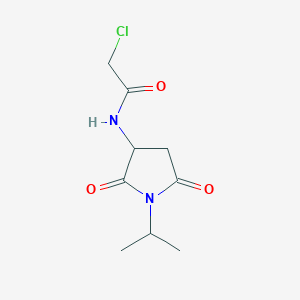
![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)
![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)
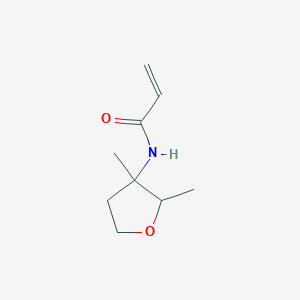
![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/no-structure.png)

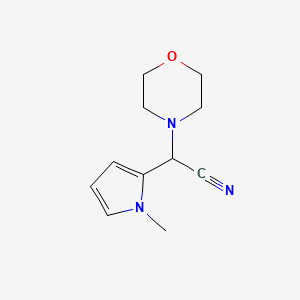


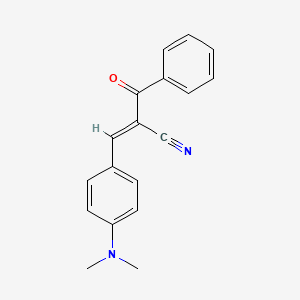
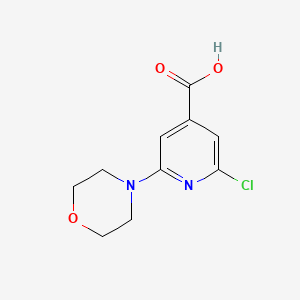
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)
![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)
